5-Bromo-2-phenylpyridin-3-ol
Description
5-Bromo-2-phenylpyridin-3-ol is a brominated pyridine derivative featuring a hydroxyl group at position 3, a phenyl substituent at position 2, and a bromine atom at position 3. This compound belongs to the class of halogenated pyridinols, which are pivotal intermediates in pharmaceutical synthesis and materials science due to their reactive hydroxyl and halogen groups.
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-2-phenylpyridin-3-ol |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
YVIOOEXAHKGKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenylpyridin-3-ol typically involves the bromination of 2-phenylpyridin-3-ol. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The process involves the same bromination reaction but is scaled up to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylpyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: Products include de-brominated compounds or fully reduced hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has shown that 5-Bromo-2-phenylpyridin-3-ol exhibits notable antimicrobial activity. A study evaluated the compound's efficacy against several resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development. The compound was found to be effective in inhibiting the growth of various pathogens, highlighting its promise in treating infections caused by antibiotic-resistant bacteria.
Anticancer Activity
In vitro studies on cancer cell lines indicated that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase. This suggests its potential as an anticancer agent, warranting further investigation in vivo. The compound's ability to target specific pathways involved in cancer proliferation makes it a candidate for drug development.
Organic Synthesis
Building Block for Derivatives
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can be utilized in palladium-catalyzed reactions such as Suzuki cross-coupling, allowing for the formation of novel pyridine derivatives with varied biological activities . This versatility in synthesis is essential for developing new pharmaceuticals and agrochemicals.
Material Science
Advanced Materials Development
this compound has been explored for its potential applications in creating advanced materials. Its unique chemical properties enable it to act as a precursor in the synthesis of polymers and other materials with specific functionalities, such as conductivity or optical properties .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl or pyridine moieties significantly influence the biological activity of related compounds. For instance, substituents on the phenyl ring can enhance antimicrobial potency or alter cytotoxic profiles. The presence of electron-withdrawing or electron-donating groups affects the compound's interaction with biological targets, making SAR studies critical for optimizing drug design .
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Bromo-2-phenylpyridin-3-ol with key analogs, focusing on substituent effects, physicochemical properties, and commercial availability.
Substituent and Structural Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | -Br (5), -Ph (2), -OH (3) | C₁₁H₈BrNO | 264.09 | Phenyl group at position 2 |
| 5-Bromo-2-chloropyridin-3-ol | -Br (5), -Cl (2), -OH (3) | C₅H₃BrClNO | 208.44 | Chlorine replaces phenyl |
| 5-Bromo-3-iodopyridin-2-ol | -Br (5), -I (3), -OH (2) | C₅H₃BrINO | 299.90 | Iodine at position 3 |
| 5-Bromo-2-isopropylpyridin-3-ol | -Br (5), -iPr (2), -OH (3) | C₈H₁₀BrNO | 216.08 | Isopropyl replaces phenyl |
Key Observations :
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at the hydroxyl-bearing position, a trait shared with its chloro analog .
Physicochemical and Commercial Data
Key Observations :
- Solubility : The phenyl group in this compound may reduce water solubility compared to hydroxylated analogs like 5-Bromo-3-hydroxypyridine derivatives, which exhibit moderate solubility in polar solvents .
- Commercial Viability : Chloro- and iPr-substituted derivatives are more readily available, suggesting higher synthetic accessibility than phenyl-substituted variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
